5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

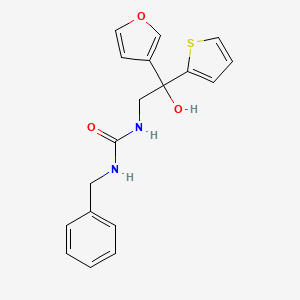

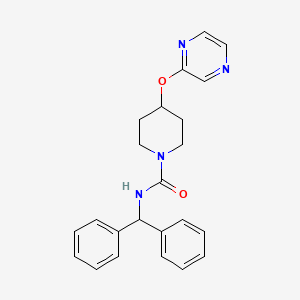

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate, also known as ATPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tosylate derivative of 1-naphthoic acid and contains a pyrazole ring with an amino group attached to it. The purpose of

Scientific Research Applications

Structural Analysis and Reactivity

A study on the reactivity of amino acid chemosensors with ethanol highlighted the synthesis and characterization of a novel ethoxy derivative related to the pyrazole structure. This research provided detailed insight into the structural parameters of the compound, investigating the influence of crystal packing and geometrical dimensions on optical properties. Time-dependent DFT calculations were employed, demonstrating the method's efficacy in reproducing the structure of the compound (Varghese et al., 2017).

Synthesis of Derivatives

Research into the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-c]-[1,2,4]triazine derivatives involved condensation reactions of 3-amino-1,5-dihydro-1-(p-tosyl)pyrazole with bifunctional reagents. This work provided a foundation for further exploration of the chemical versatility and potential applications of these compounds (Abdel-Razik & Fadda, 2001).

Fluorescent Chemosensors

Another study focused on the synthesis of a derivative for use as a fluorescent chemosensor, highlighting its potential for the selective and sensitive detection of metal ions. This illustrates the compound's utility in developing new materials for chemical sensing applications (Asiri et al., 2018).

Heterocyclic Compounds and Pharmacological Activities

Research has been conducted on the synthesis of pyrazolines and their structural variations, revealing a wide range of pharmacological activities. This indicates the potential for developing new therapeutic agents based on modifications of the pyrazoline structure (Al Sabahi, 2018).

Microwave-Assisted Synthesis

A facile method for the synthesis of 3-amino-1-aryl-1H-naphtho[2,1-b]pyran derivatives under solvent-free microwave-irradiation conditions was developed, showcasing an efficient approach to synthesizing structurally related compounds (Shekhar et al., 2012).

Structural Assignment and Differentiation

A study on the structure assignment of 1H-pyrazol-3-and 5-amines through the chemical shift of their exo-N-toluenesulfonyl derivatives provides essential insights into the structural differentiation of closely related compounds, which is crucial for the development of specific chemical probes or therapeutic agents (Ege & Franz, 1984).

Mechanism of Action

Target of Action

The primary targets of the compound “5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate” are currently under investigation. Similar compounds have been used as inhibitors of ns2b-ns3 virus and cathepsin b16 .

Mode of Action

The pyrazole ring in the compound is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent . This orientation might play a role in its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have shown significant biological activity as novel anti-covid-19, antimicrobial, and antiviral agents . This suggests that the compound may interact with multiple biochemical pathways related to these diseases.

Result of Action

Given its potential antiviral and antimicrobial activities , it may induce changes at the cellular level that inhibit the replication of viruses or the growth of microbes.

Safety and Hazards

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Researchers are currently developing several synthetic strategies for the preparation of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties, in the hope of finding different scaffolds for use as promising future drugs .

properties

IUPAC Name |

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-14-9-11-16(12-10-14)29(26,27)24-19(22)13-20(23-24)28-21(25)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSIOJOBSGRADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC4=CC=CC=C43)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)

![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)

![16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2501872.png)